N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyridazines . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the reaction of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials with various reagents has been reported .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance .Scientific Research Applications
Novel Heterocyclic Systems and Reactivity
- The study by Deady and Devine (2006) explores novel annulated products derived from aminonaphthyridinones, leading to the discovery of new heterocyclic systems with typical pyrrole-type reactivity. This research highlights the potential of such compounds in developing new chemical entities with unique biological activities Deady & Devine, 2006.
Antimicrobial Activities
- El-Agrody et al. (2000) synthesized derivatives of pyrano[2,3-d]pyrimidine and pyrano[3,2-e][1,2,4]triazolo[2,3-c]pyrimidine, which exhibited promising antimicrobial activities. This suggests that compounds with similar structural motifs might also possess antimicrobial properties El-Agrody et al., 2000.
Anti-inflammatory and Analgesic Activities
- Research by Roma et al. (2008) on [1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamide derivatives demonstrated notable anti-inflammatory and analgesic activities without acute gastrolesivity, indicating potential for therapeutic applications in pain and inflammation management Roma et al., 2008.
Antiproliferative Activity
- Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives that inhibited the proliferation of endothelial and tumor cells, pointing towards applications in cancer research and treatment Ilić et al., 2011.
Synthesis and Structural Analysis
- The work by Sallam et al. (2021) on synthesizing and structurally analyzing 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine showcases the importance of detailed structural and physicochemical characterizations in developing compounds with potential pharmaceutical applications Sallam et al., 2021.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O3/c1-26-13-5-4-11-20-21-12(23(11)22-13)8-18-15(24)10-7-9-3-2-6-17-14(9)19-16(10)25/h2-7H,8H2,1H3,(H,18,24)(H,17,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAYSTKXRHPFMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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